Home > Products > Screening Compounds P7340 > Lauroylcarnitine
Lauroylcarnitine - 25518-54-1

Lauroylcarnitine

Catalog Number: EVT-272705
CAS Number: 25518-54-1
Molecular Formula: C19H37NO4
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lauroylcarnitine, also known as dodecanoylcarnitine, is a naturally occurring acylcarnitine. Acylcarnitines are a group of compounds that play a crucial role in fatty acid metabolism within the mitochondria, the energy-producing organelles within cells. Lauroylcarnitine specifically is involved in the transport of lauric acid, a medium-chain fatty acid, across the mitochondrial membrane for energy production. [, , ]

Beyond its natural role, lauroylcarnitine has garnered significant attention in scientific research due to its potential applications in various fields. These include its potential as a biomarker for various diseases, its ability to influence drug absorption, and its role in understanding metabolic processes. [, , , , ]

Palmitoylcarnitine

Relevance: Palmitoylcarnitine is structurally analogous to Lauroylcarnitine, both being long-chain acylcarnitines. They differ in their fatty acid chain lengths, with Palmitoylcarnitine having a C16:0 chain and Lauroylcarnitine possessing a C12:0 chain. Research indicates that both Palmitoylcarnitine and Lauroylcarnitine can influence the expression of tight junction proteins, potentially impacting intestinal permeability and drug absorption. [, , , , , , ]

Dodecanoylcarnitine

Relevance: Dodecanoylcarnitine is structurally similar to Lauroylcarnitine, with both having a 12-carbon fatty acid chain. They are considered isomers, differing only in the position of a double bond in the fatty acid chain. Studies have shown that both Dodecanoylcarnitine and Lauroylcarnitine are potential biomarkers for various health conditions, including diabetic kidney disease. [, , , ]

Hexadecenoylcarnitine (C16:1)

Relevance: While structurally similar to Lauroylcarnitine, Hexadecenoylcarnitine possesses a longer fatty acid chain (C16:1) compared to Lauroylcarnitine's C12:0 chain. Research has demonstrated a correlation between elevated ratios of Hexadecenoylcarnitine to other acylcarnitines, such as Tetradecanoylcarnitine (C14) and Dodecanoylcarnitine (C12), and the progression of cartilage volume loss in the knee joint. These findings suggest a potential link between Hexadecenoylcarnitine and the pathogenesis of osteoarthritis. []

[1] https://www.semanticscholar.org/paper/eabae32cb85b9be908278916682e895902a48836[2] https://www.semanticscholar.org/paper/d9805e5da517cbaae051b20ca8e678b3cc0db2e5[3] https://www.semanticscholar.org/paper/018551ff328273c352de9f8532bf620cdc5ee166[4] https://www.semanticscholar.org/paper/04ac60071a79ed224137a769ecaa5b6bbdf774bd[5] https://www.semanticscholar.org/paper/0cc8919319b58d093916f0c7508c856a04b7a328[6] https://www.semanticscholar.org/paper/1106a6c0d4945f964cfa49a2fcb31cfe9f427281[7] https://www.semanticscholar.org/paper/31aec1072395bc9faef32870c1dd39ba5fe1b8e7[8] https://www.semanticscholar.org/paper/4ca70ffd70155957921b79617f329c62d3a4e64e [] https://www.semanticscholar.org/paper/41566d0e3ef52ca4e7acba329af4a3bd04b895b2[10] https://www.semanticscholar.org/paper/51adb0232e93ce43639ce527085bbff849563bbc[11] https://www.semanticscholar.org/paper/5b46a2345926d6ec34e5abaee24b2946881ea463[12] https://www.semanticscholar.org/paper/6bca031a123b17221e610c6d30b5e4ca61b624fe[13] https://www.semanticscholar.org/paper/73c325ceb89ce1ce12516a19d9f8d52c3280893d [] https://www.semanticscholar.org/paper/7676cfa0fff524d0702de52c55ac9b2007c3be3c[15] https://www.semanticscholar.org/paper/7752f18d1c7111454e56b74a5c7fffd9f68803f4 [] https://www.semanticscholar.org/paper/7c282bf10e36da8a3ff273bda94be25c36962398[17] https://www.semanticscholar.org/paper/7c8bf5702c9661c91287f72f96aaa0e0ccca89dd[18] https://www.semanticscholar.org/paper/7fdbfe7b503631ab72829363de31801f5625e40a [] https://www.semanticscholar.org/paper/b6efe83af720d6574337b78d9fdcd805d0b348fc[20] https://www.semanticscholar.org/paper/b87595d2c6e543697dbf9a3ddf7a8a5788d9bfa2 [] https://www.semanticscholar.org/paper/ed4fb27c6c63c008bda5bcb2d1c4c8ba7cc73fb3

Overview

Lauroylcarnitine, specifically in its chloride form (DL-Lauroylcarnitine chloride), is a zwitterionic compound belonging to the class of acylcarnitines. It is characterized by the presence of a lauric acid moiety attached to the carnitine backbone. This compound plays a significant role in enhancing the permeability of various hydrophilic compounds through biological membranes, making it valuable in pharmaceutical formulations. The molecular formula for DL-Lauroylcarnitine chloride is C19H38ClNO4C_{19}H_{38}ClNO_4, with a molecular weight of approximately 379.96g/mol379.96\,g/mol .

Source and Classification

Lauroylcarnitine is derived from carnitine, a naturally occurring compound involved in fatty acid metabolism. It is synthesized through the esterification of carnitine with lauric acid. This compound can be classified as an acylcarnitine, which includes various derivatives formed by the acylation of carnitine with different fatty acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of DL-Lauroylcarnitine chloride typically involves the esterification reaction between carnitine and lauric acid. This reaction is usually conducted under reflux conditions in the presence of an appropriate catalyst to facilitate the formation of the ester bond:

  1. Reagents: DL-carnitine and lauric acid.
  2. Catalyst: Acidic or basic catalysts may be employed to enhance the reaction efficiency.
  3. Conditions: The reaction is generally performed at elevated temperatures (around 100-150 °C) for several hours to ensure complete conversion.

In industrial applications, continuous flow reactors are often used to optimize reaction conditions and improve yields. Subsequent purification steps, such as crystallization or chromatography, are essential to isolate high-purity products .

Molecular Structure Analysis

Structure and Data

The molecular structure of Lauroylcarnitine features a long hydrophobic fatty acid chain (lauric acid) linked to a polar carnitine molecule, which contributes to its amphiphilic properties. The structural representation can be summarized as follows:

  • Molecular Formula: C19H38ClNO4C_{19}H_{38}ClNO_4
  • Molecular Weight: 379.96g/mol379.96\,g/mol
  • Structural Features:
    • A long-chain fatty acid (dodecanoic acid) component.
    • A quaternary ammonium group from the carnitine structure.

The presence of both hydrophobic and hydrophilic regions allows Lauroylcarnitine to interact effectively with various biological membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Lauroylcarnitine chloride can undergo several chemical reactions:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding DL-carnitine and lauric acid.
    • Reagents: Hydrochloric acid or sodium hydroxide.
    • Conditions: Elevated temperatures are typically employed to accelerate hydrolysis.
  2. Oxidation: The fatty acid chain can undergo oxidation reactions, leading to various oxidized derivatives.
    • Reagents: Potassium permanganate or hydrogen peroxide.
    • Conditions: Controlled conditions are necessary to manage the extent of oxidation .

Major Products Formed

  • From hydrolysis: DL-carnitine and lauric acid.
  • From oxidation: Various oxidized derivatives depending on the reagents used.
Mechanism of Action

Lauroylcarnitine acts primarily as a permeation enhancer in pharmaceutical applications. Its mechanism involves:

  1. Membrane Interaction: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and increasing fluidity.
  2. Facilitated Transport: By altering membrane properties, it enhances the absorption of hydrophilic drugs across mucosal barriers.

This mechanism is particularly beneficial in drug delivery systems where improved bioavailability is crucial .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water due to its zwitterionic nature; also exhibits solubility in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to extreme pH levels during hydrolysis.
  • Purity: Commercial preparations often exceed 98% purity, ensuring efficacy in applications.

Relevant data regarding its physical state and handling can be found in safety data sheets provided by manufacturers .

Applications

Lauroylcarnitine has several scientific applications:

  1. Pharmaceuticals: Used as an absorption enhancer for various drugs, improving their bioavailability when administered orally or via other routes.
  2. Nutritional Supplements: Employed in formulations aimed at enhancing fat metabolism and weight management due to its role in fatty acid transport within cells.
  3. Cosmetics: Incorporated into topical formulations for its skin permeation-enhancing properties.
Metabolic Regulation and Pathological Implications

Role in Mitochondrial Fatty Acid Oxidation and Energy Homeostasis

Lauroylcarnitine (C12-carnitine) is a medium-length acylcarnitine ester critical for mitochondrial long-chain fatty acid β-oxidation. It forms through the conjugation of lauric acid (C12:0) to carnitine via carnitine palmitoyltransferase I (CPT1), enabling transport across the inner mitochondrial membrane. This shuttle system resolves the impermeability of the membrane to free fatty acids or acyl-CoAs [1] [4]. Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reconverts lauroylcarnitine to lauroyl-CoA, which undergoes dehydrogenation by very long-chain acyl-CoA dehydrogenase (VLCAD) as the first step of β-oxidation. Each cycle shortens the fatty acid by two carbons, generating acetyl-CoA for ATP production via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation [1] [2].

Renal proximal tubule cells exhibit particularly high dependence on this pathway, deriving ~90% of their ATP from fatty acid oxidation (FAO). Efficiency studies demonstrate palmitate (C16) yields significantly more ATP per mole than glucose, positioning lauroylcarnitine-dependent metabolism as an energetically pivotal process [1]. During metabolic stress (e.g., hypoxia), impaired β-oxidation leads to lipid accumulation and cellular damage, underscoring lauroylcarnitine’s role in energy homeostasis [1] [4].

Table 1: Enzymes Governing Lauroylcarnitine Metabolism

Enzyme/TransporterFunctionSubcellular Location
CPT1Converts lauroyl-CoA to lauroylcarnitineOuter mitochondrial membrane
CACT (SLC25A20)Transports lauroylcarnitine into mitochondriaInner mitochondrial membrane
CPT2Regenerates lauroyl-CoA from lauroylcarnitineMitochondrial matrix
VLCADInitiates β-oxidation of lauroyl-CoAMitochondrial matrix

Dysregulation in Long-Chain Acyl-CoA Dehydrogenase Deficiencies

VLCAD deficiency (VLCADD; OMIM 201475) disrupts the initial step of lauroyl-CoA β-oxidation, causing pathological lauroylcarnitine accumulation. This autosomal recessive disorder affects 1/50,000–100,000 individuals and manifests in three primary phenotypes [2] [10]:

  • Cardiomyopathic form: Neonates present with hypoketotic hypoglycemia, cardiomyopathy, and hepatic dysfunction, often with lethal outcomes.
  • Hepatic form: Childhood-onset hypoglycemia and hepatomegaly without cardiac involvement.
  • Myopathic form: Adolescents/adults exhibit exercise-induced rhabdomyolysis, myalgia, and myoglobinuria triggered by fasting or physiological stress.

Diagnostically, elevated C12:0-carnitine (lauroylcarnitine) and C14:1-carnitine in blood acylcarnitine profiles are hallmarks of VLCADD. The C14:1/C2 ratio is a key newborn screening biomarker. During metabolic crises, urinary dicarboxylic acids (C6–C14) further confirm the defect [2] [6] [10]. Impairments in mitochondrial β-oxidation reduce acetyl-CoA production, compromising ketogenesis and leading to energy depletion in high-demand tissues like heart and skeletal muscle [2] [6].

Table 2: Clinical Phenotypes in VLCAD Deficiency

PhenotypeOnsetKey SymptomsLauroylcarnitine Elevation
Neonatal cardiomyopathy0–3 monthsCardiac hypertrophy, hypoglycemia, liver failureSevere (5–10× normal)
Infantile hepatic1 month–3 yearsHypoketotic hypoglycemia, hepatomegalyModerate (3–5× normal)
Late-onset myopathic>10 yearsRhabdomyolysis, exercise intoleranceMild/intermittent elevation

Association with Carnitine Palmitoyltransferase I/II Deficiencies

CPT-II deficiency is the most common inherited disorder of mitochondrial long-chain FAO, with >300 reported cases of the myopathic form. Mutations in CPT2 reduce enzyme activity below 10% in severe forms, impairing lauroylcarnitine conversion to lauroyl-CoA within mitochondria [3] [7]. This results in:

  • Toxic metabolite accumulation: Lauroylcarnitine and other long-chain acylcarnitines (C12–C18) build up, disrupting membrane integrity and calcium homeostasis in myocytes and hepatocytes [3] [4].
  • Energy deficiency: Reduced substrate delivery to β-oxidation causes ATP depletion, particularly during fasting or exertion when fatty acids are primary fuel sources.

While CPT-II deficiency shares rhabdomyolysis symptoms with VLCADD, genetic testing distinguishes them: CPT2 mutations (vs. ACADVL in VLCADD) confirm diagnosis. Notably, lauroylcarnitine elevations occur in both disorders, though CPT-II deficiency shows broader accumulation of C14–C18 species [3] [7].

Carnitine transporter defects (e.g., OCTN2/SLC22A5 mutations) compound these issues by reducing cellular carnitine availability. This limits lauroylcarnitine formation and subsequent mitochondrial import, exacerbating energy failure [1] [5] [9].

Implications in Cancer Metabolism and Tumor Microenvironments

Lauroylcarnitine metabolism is hijacked in cancers to support tumor growth and adaptation to hostile microenvironments. Key mechanisms include:

  • Metabolic reprogramming: Hypoxia and nutrient starvation in solid tumors (e.g., renal cell carcinoma) induce overexpression of CPT1 and VLCAD. This redirects lauroyl-CoA toward β-oxidation, sustaining ATP production when glycolysis is compromised [1] [8].
  • Lipid membrane remodeling: Lauroylcarnitine participates in the Lands cycle, repairing oxidized membrane lipids via reacylation. Cancer cells exploit this to mitigate oxidative stress in acidic tumor microenvironments [9].
  • Genetic modulation: Polymorphisms in SLC22A16 (encoding the carnitine transporter OCT6) correlate with altered lauroylcarnitine pools in stored red blood cells, a model for metabolic plasticity. Tumors may similarly manipulate transporter expression to optimize lauroylcarnitine utilization [9].

Emerging evidence suggests lauroylcarnitine accumulation aids cancer survival by:

  • Providing alternative energy during glucose deprivation [8].
  • Supplying acetyl-CoA for lipid biosynthesis via thiolase activity [1].
  • Activating pro-survival kinases (e.g., AMPK) under metabolic stress [5].

Properties

CAS Number

25518-54-1

Product Name

Lauroylcarnitine

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Lauroylcarnitine; Dodecanoyl-L-carnitine; L-Carnitine dodecanoyl ester; (R)-Dodecanoylcarnitine;

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.